Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a piperidine ring, and a carboxylate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of 5-bromothiophene-2-carboxylate with 4-aminopiperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxylate group, resulting in the corresponding alcohol.
Substitution: The amino group on the piperidine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-sulfoxide or sulfone.
Reduction: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its versatility allows for a wide range of applications in material science.
Mechanism of Action
The mechanism by which Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-((4-aminopiperidin-1-yl)methyl)pyrrolotriazine: This compound shares a similar piperidine structure but features a pyrrolotriazine ring instead of thiophene.
4-(Aminomethyl)piperidine: A simpler compound with an amino group attached to the piperidine ring.
Uniqueness: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a piperidine ring, which provides distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
methyl 5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-12(15)11-3-2-10(17-11)8-14-6-4-9(13)5-7-14/h2-3,9H,4-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQFMUXISGTDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CN2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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